molecular formula C20H16N2O3 B5516377 3-hydroxy-N'-(3-phenoxybenzylidene)benzohydrazide

3-hydroxy-N'-(3-phenoxybenzylidene)benzohydrazide

Cat. No. B5516377
M. Wt: 332.4 g/mol
InChI Key: NZNXWFXUGFQKDQ-KGENOOAVSA-N
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Description

  • The study of benzohydrazides, such as "3-hydroxy-N'-(3-phenoxybenzylidene)benzohydrazide," is significant due to their diverse chemical properties and potential applications. These compounds are known for their structural variety and have been a subject of interest in crystallography and chemical research.

Synthesis Analysis

  • Synthesis of related benzohydrazide compounds involves the formation of hydrazone molecules, often stabilized by various hydrogen bonds. The process typically includes reactions with benzaldehyde derivatives in specific conditions, as seen in the synthesis of similar compounds (Lei et al., 2011).

Molecular Structure Analysis

  • The molecular structure of benzohydrazides like "this compound" is characterized by the presence of a hydrazone molecule. These structures are often analyzed using X-ray diffraction, revealing details about their crystal lattice and bonding configurations (Han, 2013).

Chemical Reactions and Properties

  • Benzohydrazides participate in various chemical reactions, forming complexes with different metals. These reactions often involve coordination through phenolate oxygen, imino nitrogen, and enolate oxygen, leading to the formation of complexes with distinct chemical properties (Qu et al., 2015).

Physical Properties Analysis

  • The physical properties of these compounds, including their crystal systems, space groups, and unit cell dimensions, are determined through crystallographic studies. These properties are essential for understanding the compound's stability and potential applications (Cui et al., 2011).

Chemical Properties Analysis

  • The chemical properties of benzohydrazides are influenced by their molecular structure and the presence of various functional groups. These properties are crucial for potential applications in catalysis, as seen in related compounds (Wang et al., 2013).

Mechanism of Action

The mechanism of action of “3-hydroxy-N’-(3-phenoxybenzylidene)benzohydrazide” is not clearly defined in the available literature .

properties

IUPAC Name

3-hydroxy-N-[(E)-(3-phenoxyphenyl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3/c23-17-8-5-7-16(13-17)20(24)22-21-14-15-6-4-11-19(12-15)25-18-9-2-1-3-10-18/h1-14,23H,(H,22,24)/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZNXWFXUGFQKDQ-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C=NNC(=O)C3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=N/NC(=O)C3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

12.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49825932
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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